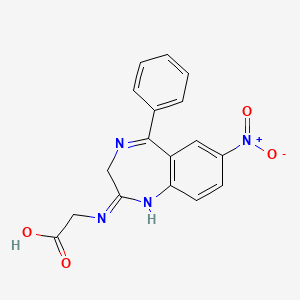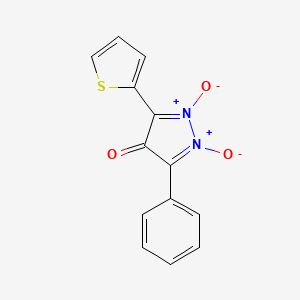
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide is a chemical compound with the molecular formula C13H8N2O3S and a molecular weight of 272.28 This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and thienyl groups, and an additional dioxide functionality
Vorbereitungsmethoden
The synthesis of 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a diketone, followed by oxidation to introduce the dioxide functionality. Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Analyse Chemischer Reaktionen
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen functionalities, potentially converting the dioxide to other forms.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide include other pyrazolone derivatives with different substituents. These compounds share a common pyrazolone core but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and dioxide functionality, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61572-38-1 |
|---|---|
Molekularformel |
C13H8N2O3S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
1,2-dioxido-3-phenyl-5-thiophen-2-ylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C13H8N2O3S/c16-13-11(9-5-2-1-3-6-9)14(17)15(18)12(13)10-7-4-8-19-10/h1-8H |
InChI-Schlüssel |
CMLVDMZOURAOGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=CS3)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


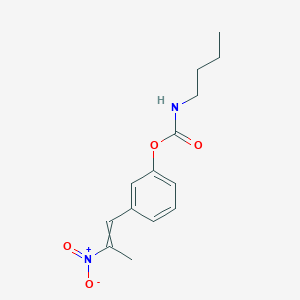

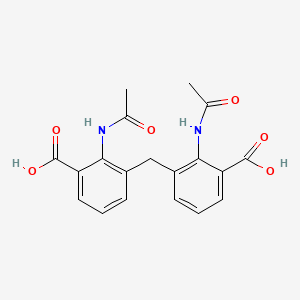
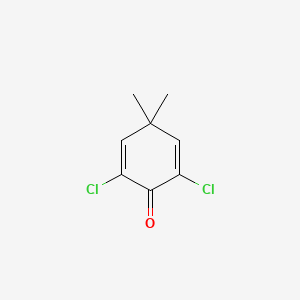

![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
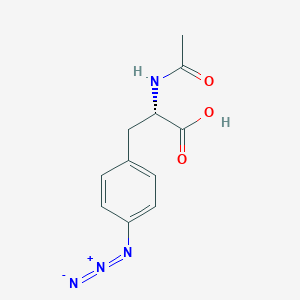

![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
